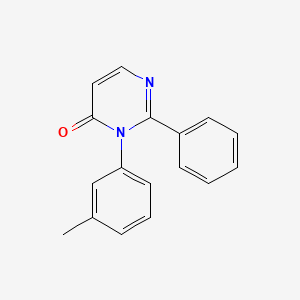
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups and a pentenyl side chain. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pentenyl-substituted amine with a suitable pyrimidine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentenyl side chain.
Reduction: Reduction reactions could target the pyrimidine ring or the side chain.
Substitution: Amino groups on the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidin-4(1H)-one: Lacks the pentenyl side chain.
5-(Pent-4-en-1-yl)pyrimidin-4(1H)-one: Lacks the amino groups.
2,4,6-Triaminopyrimidine: Contains an additional amino group.
Uniqueness
2,6-Diamino-5-(pent-4-en-1-yl)pyrimidin-4(1H)-one is unique due to the combination of its amino groups and pentenyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
647831-35-4 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,4-diamino-5-pent-4-enyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-2-3-4-5-6-7(10)12-9(11)13-8(6)14/h2H,1,3-5H2,(H5,10,11,12,13,14) |
InChI Key |
RINWZTOKXMDQGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



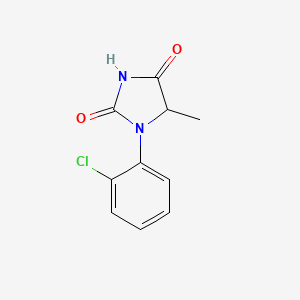
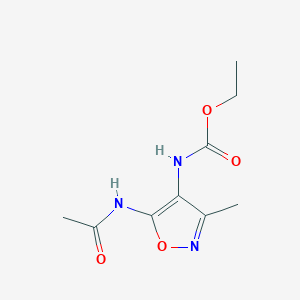
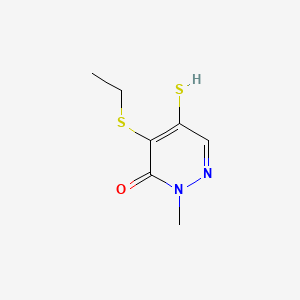
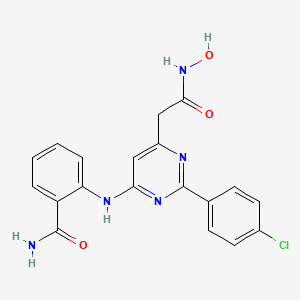
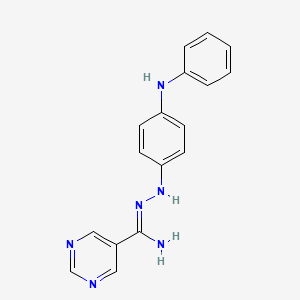
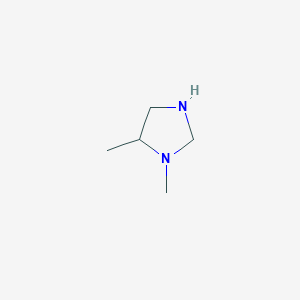
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
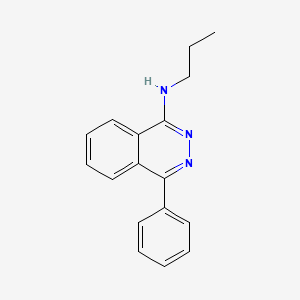
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
